molecular formula C9H7BrF2O3 B12300441 2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid

2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid

Katalognummer: B12300441
Molekulargewicht: 281.05 g/mol
InChI-Schlüssel: DMFYAOBJCLYGKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of bromine, methoxy, and difluoroacetic acid groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(4-bromo-3-methoxyphenyl)acetic acid with difluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent difluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Formation of this compound derivatives with carboxylic acid groups.

    Reduction: Formation of 2-(4-methoxyphenyl)-2,2-difluoroacetic acid.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroacetic acid groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Bromo-3-methoxyphenyl)acetic acid
  • 2-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoic acid
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

Uniqueness

2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and difluoroacetic acid groups, which impart distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H7BrF2O3

Molekulargewicht

281.05 g/mol

IUPAC-Name

2-(4-bromo-3-methoxyphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H7BrF2O3/c1-15-7-4-5(2-3-6(7)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI-Schlüssel

DMFYAOBJCLYGKK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(C(=O)O)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.